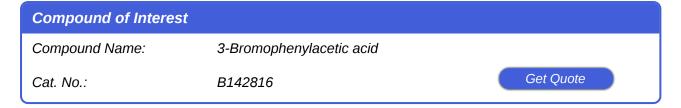


A Comprehensive Technical Guide to 3-Bromophenylacetic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Bromophenylacetic acid**, a key intermediate in pharmaceutical and chemical synthesis. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its role in various applications.

Core Properties and Identification

3-Bromophenylacetic acid, with the CAS Number 1878-67-7, is a halo-substituted phenylacetic acid derivative.[1] It is also known by several synonyms, including m-Bromophenylacetic acid, 3-Bromobenzeneacetic acid, and 2-(3-bromophenyl)acetic acid.[1] At room temperature, it typically appears as a white to light yellow crystalline powder or needles. [1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **3-Bromophenylacetic acid**.



Property	Value	Source(s)
CAS Number	1878-67-7	[2]
Molecular Formula	C ₈ H ₇ BrO ₂	[2][3]
Molecular Weight	215.04 g/mol	[4]
Melting Point	98-102 °C	[1]
Boiling Point	252.95 °C (rough estimate)	[1][5]
Density	1.5313 g/cm³ (rough estimate)	[1][5]
Solubility	Soluble in DMSO and Methanol	[1][6]
рКа	4.12 ± 0.10 (Predicted)	[1]
Flash Point	151 °C	[1]

Synthesis of 3-Bromophenylacetic Acid

A common method for the synthesis of **3-Bromophenylacetic acid** involves the hydrolysis of (3-bromophenyl)acetonitrile. A detailed experimental protocol based on literature is provided below.

Experimental Protocol: Synthesis via Hydrolysis

Objective: To synthesize 3-Bromophenylacetic acid from (3-bromophenyl)acetonitrile.

Materials:

- (3-bromophenyl)acetonitrile
- · Sulfuric acid
- · Acetic acid
- Water
- Sodium hydroxide solution (20%)



- Hydrochloric acid (2 mol/L)
- Ice

Procedure:

- In a suitable reaction vessel, a mixture of (3-bromophenyl)acetonitrile, sulfuric acid, and acetic acid in water is prepared.[7]
- The mixture is heated under reflux for 6 hours.[7]
- After the reflux period, the reaction mixture is cooled and then poured into ice water with stirring, leading to the precipitation of a brown solid.[7]
- The crude solid is collected by filtration.[7]
- The collected solid is dissolved in a 20% aqueous sodium hydroxide solution and filtered to remove any insoluble impurities.[7]
- The filtrate is then cooled in an ice bath and acidified with 2 mol/L hydrochloric acid to a pH of 1-2, causing the crystallization of 3-Bromophenylacetic acid.[7]
- The purified product is collected by filtration, washed with water, and dried at 60 °C to yield the final product.[7]

Applications in Research and Development

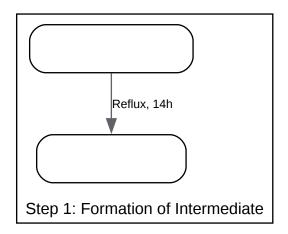
- **3-Bromophenylacetic acid** serves as a versatile intermediate in the synthesis of various organic compounds and pharmaceutical agents.[1][8]
- Pharmaceutical Synthesis: It is utilized as a precursor in the production of pharmaceuticals.

 [1] The compound has been shown to inhibit penicillin biosynthetic enzymes.[1][6]
- Chemical Synthesis: It is a starting material for the preparation of other valuable organic molecules. For instance, it can be reduced using di-isobutyl aluminum hydride (DIBAL) to produce 3-bromophenylacetaldehyde.[1][6]



Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-Bromophenylacetic acid** from **3-bromoacetophenone**, an alternative precursor.



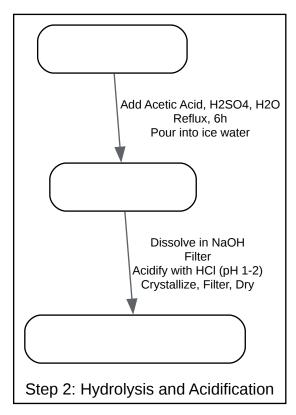


Figure 1: Synthesis of 3-Bromophenylacetic Acid

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Caption: A simplified workflow for the synthesis of 3-Bromophenylacetic acid.



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